Noladin ether
CAS No.: 222723-55-9
Cat. No.: VC0004355
Molecular Formula: C23H40O3
Molecular Weight: 364.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 222723-55-9 |
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Molecular Formula | C23H40O3 |
Molecular Weight | 364.6 g/mol |
IUPAC Name | 2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol |
Standard InChI | InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Standard InChI Key | CUJUUWXZAQHCNC-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |
Appearance | Assay:≥98%A solution in ethanol |
Chemical Identity and Structural Characteristics
Noladin ether (systematic name: 2-arachidonyl glyceryl ether) belongs to the family of endocannabinoids, characterized by a 20-carbon arachidonyl chain linked to a glycerol backbone via an ether bond. Its molecular formula is C23H38O3, with a molar mass of 362.55 g/mol . The compound’s structure features four cis-double bonds at positions 5, 8, 11, and 14, conferring significant conformational flexibility critical for receptor binding .
Table 1: Key NMR Spectral Data for Noladin Ether (600 MHz, CDCl3)
Carbon Position | δC (ppm) | δH (ppm, Multiplicity) | Correlated Spectroscopy Peaks |
---|---|---|---|
1 (CH3) | 14.0 | 0.88 (t, J=6.9 Hz) | 2, 3 |
20 (CH2-O) | 69.9 | 3.58 (t, J=6.6 Hz) | 19 |
22 (CH-O) | 79.3 | 3.45 (p, J=4.8, 9.4 Hz) | 23, 25 |
6,7,9,10,12,13,15,16 (CH=CH) | 128.0–129.8 | 5.37 (m) | 5, 8, 11, 14, 17 |
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments, particularly for the ether-linked glycerol moiety (δH 3.45–3.76 ppm) and polyunsaturated acyl chain (δH 5.37 ppm) . The compound’s instability in aqueous media has driven the development of prodrug derivatives, such as phosphate esters, which enhance solubility by over 40,000-fold .
Receptor Pharmacology and Signaling Mechanisms
Noladin ether exhibits nanomolar affinity for cannabinoid receptors, with EC50 values of 10 nM at GPR55 and 37 nM at CB1, while showing minimal interaction with CB2 receptors (Ki > 3 μM) . This selectivity underpins its physiological effects:
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CB1-Mediated Effects: In murine models, 20 mg/kg noladin ether induces hypothermia (ΔT = -2.4°C), reduces intestinal motility (fecal pellet count: 1.2 ± 0.3 vs. 3.8 ± 0.5 in controls), and prolongs hot-plate latency (12.4 ± 1.1 s vs. 6.2 ± 0.8 s), indicating analgesic properties .
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GPR55 Activation: In rat mesenteric arteries, 100 nM noladin ether attenuates sensory neurotransmission by 68% through Gαi/o-protein coupling, independent of CB1/CB2 pathways .
The differential receptor activation profile suggests tissue-specific roles, with CB1 dominance in central nervous system effects and GPR55 involvement in peripheral vascular regulation .
Behavioral and Physiological Impacts
Appetite Modulation
Acute systemic administration of 0.5 mg/kg noladin ether in non-deprived rats increases 2-hour food intake by 42% compared to controls (8.3 ± 0.7 g vs. 5.8 ± 0.5 g) . In progressive ratio operant tests, this dose elevates break-point values (78 ± 6 vs. 45 ± 4 lever presses), an effect abolished by the CB1 antagonist surinabant (1.0 mg/kg) . These findings implicate noladin ether in enhancing food incentive salience rather than单纯饥渴驱动.
Cardiovascular Actions
Noladin ether (10–100 nM) reduces neurogenic vasoconstriction in isolated mesenteric arteries by 55–70% through GPR55-dependent inhibition of calcitonin gene-related peptide release . This vasoregulatory role positions it as a potential target for hypertension management.
Therapeutic Applications and Challenges
Metabolic Limitations
Despite promising therapeutic profiles, native noladin ether’s poor aqueous solubility (0.008 mg/mL) and rapid enzymatic degradation limit clinical utility . Structural modifications, including C20 methyl branching and glycerol ether replacements, are under investigation to improve pharmacokinetics.
Research Frontiers and Unresolved Questions
Recent studies highlight three key knowledge gaps:
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Endogenous Biosynthesis Pathways: The enzymatic machinery responsible for noladin ether synthesis remains uncharacterized, unlike the well-defined pathways for anandamide and 2-AG .
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GPR55 Signaling Crosstalk: Preliminary data suggest synergistic interactions between noladin ether and lysophosphatidylinositol at GPR55 receptors, potentially modulating cancer cell proliferation .
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Chronic Administration Effects: No long-term studies have assessed tolerance development or endocrine impacts following prolonged noladin ether exposure.
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